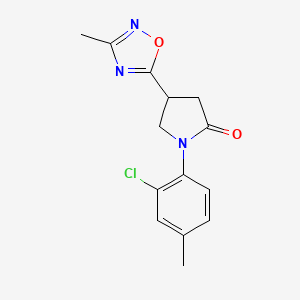
1-(2-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMPO and is a pyrrolidinone derivative. CMPO is a white crystalline powder that is soluble in organic solvents.
作用機序
The mechanism of action of CMPO is based on its ability to form complexes with metal ions. CMPO has a high affinity for actinides and lanthanides, and it forms stable complexes with these ions. This property makes it an excellent extractant for the separation of these ions from nuclear waste.
Biochemical and physiological effects:
CMPO has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that CMPO can cause DNA damage in cells. Further research is needed to understand the potential health effects of CMPO.
実験室実験の利点と制限
One of the primary advantages of CMPO is its high selectivity and stability in extracting actinides and lanthanides. However, CMPO has some limitations, such as its low solubility in water, which can limit its use in some applications.
将来の方向性
There are several potential future directions for research on CMPO. One area of research could be the development of new synthesis methods for CMPO that are more efficient and cost-effective. Another area of research could be the study of the potential health effects of CMPO and its derivatives. Additionally, there is a need for further research on the potential applications of CMPO in other fields, such as catalysis and material science.
合成法
The synthesis of CMPO is a multistep process that involves the reaction of 2-chloro-4-methylphenyl isocyanate with 3-methyl-1,2,4-oxadiazol-5-amine in the presence of a base. The resulting intermediate is then reacted with pyrrolidin-2-one to yield CMPO.
科学的研究の応用
CMPO has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as an extractant for the separation of actinides and lanthanides from nuclear waste. CMPO has shown excellent selectivity and stability in these applications.
特性
IUPAC Name |
1-(2-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-8-3-4-12(11(15)5-8)18-7-10(6-13(18)19)14-16-9(2)17-20-14/h3-5,10H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVWXQWXRJZVJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime](/img/structure/B2396447.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide](/img/structure/B2396449.png)
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2396450.png)




![2-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B2396458.png)


![2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2396463.png)


